1-ethyl-2-oxo-quinoline-3-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-2-oxo-quinoline-3-carboxylic acid is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by a quinoline core structure with an ethyl group at the first position, a keto group at the second position, and a carboxylic acid group at the third position. It is known for its diverse applications in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-2-oxo-quinoline-3-carboxylic acid can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a catalyst can yield the desired quinoline derivative . Another method involves the use of 2-chloroquinoline-3-carbaldehyde as a starting material, which undergoes condensation and cyclization reactions to form the target compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2-oxo-quinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,3-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 1-ethyl-2-hydroxy-quinoline-3-carboxylic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are commonly employed in substitution reactions.
Major Products Formed:
- Oxidation products include quinoline-2,3-dicarboxylic acid derivatives.
- Reduction products include 1-ethyl-2-hydroxy-quinoline-3-carboxylic acid.
- Substitution reactions yield various substituted quinoline derivatives .
Scientific Research Applications
1-Ethyl-2-oxo-quinoline-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-ethyl-2-oxo-quinoline-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit the activity of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and growth, making it an effective antimicrobial agent .
Comparison with Similar Compounds
Oxolinic Acid: A quinoline derivative with similar antibacterial properties.
Nalidixic Acid: Another quinoline-based compound used as an antibacterial agent.
Ciprofloxacin: A fluoroquinolone with a broader spectrum of antibacterial activity.
Uniqueness: 1-Ethyl-2-oxo-quinoline-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both keto and carboxylic acid functional groups. This unique structure contributes to its distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Properties
CAS No. |
67984-95-6 |
---|---|
Molecular Formula |
C12H11NO3 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
1-ethyl-2-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C12H11NO3/c1-2-13-10-6-4-3-5-8(10)7-9(11(13)14)12(15)16/h3-7H,2H2,1H3,(H,15,16) |
InChI Key |
ZBHCDQLTPASLLY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C=C(C1=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.